molecular formula C9H8BrF3OS B6201842 5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene CAS No. 2703774-79-0

5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene

Cat. No.: B6201842
CAS No.: 2703774-79-0
M. Wt: 301.1
InChI Key:
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Description

5-Bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene (BMBTF) is a heterocyclic compound that is widely used in synthetic organic chemistry and drug discovery. The compound has a unique structure with a bromine atom, a methoxy group, a methylsulfanyl group, and a trifluoromethyl group. BMBTF has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has been used in a variety of scientific research applications. It has been used as a precursor for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic chemicals. It has also been used as a ligand in transition metal-catalyzed reactions, as well as a catalyst for the synthesis of polymers and other materials. Additionally, this compound has been used in the synthesis of peptide-based drugs and in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is not well understood. However, it is known that the compound is an electron-rich species, which means that it can act as a Lewis base and interact with other molecules. For example, it can act as a nucleophile and attack electrophilic species, such as carbonyls or alkenes. Additionally, the compound can act as a Lewis acid and interact with electron-rich species, such as amines or ethers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that the compound can interact with enzymes and other proteins, which may lead to changes in their activity. Additionally, the compound may interact with receptors and other molecules in the body, which could lead to changes in the body’s physiology.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene in lab experiments include its low cost, availability, and stability. Additionally, the compound is easy to handle and store and does not require special equipment for its synthesis. The main limitation of using this compound in lab experiments is its toxicity, which can be a concern when handling large quantities of the compound.

Future Directions

The future directions for 5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of the compound and its derivatives could be beneficial. Additionally, further research into the development of new therapeutic agents using this compound could be beneficial. Finally, further research into the development of new materials using this compound could be beneficial.

Synthesis Methods

5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene can be synthesized by a three-step process. The first step involves the reaction of bromine and 2-methoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form 2-methoxy-5-bromobenzaldehyde. The second step involves the reaction of 2-methoxy-5-bromobenzaldehyde and methylsulfanyl chloride in the presence of a base, such as potassium carbonate, to form this compound. The third step involves the reaction of this compound and trifluoromethanesulfonic acid in the presence of a base, such as potassium carbonate, to form the final product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene involves the introduction of a bromine atom, a methoxy group, a methylsulfanyl group, and a trifluoromethyl group onto a benzene ring.", "Starting Materials": [ "4-bromo-1-(methylsulfanyl)-2-nitrobenzene", "sodium methoxide", "dimethyl sulfate", "trifluoromethyl iodide", "palladium on carbon", "methanol", "hydrogen gas" ], "Reaction": [ "Step 1: Reduction of 4-bromo-1-(methylsulfanyl)-2-nitrobenzene with palladium on carbon and hydrogen gas to yield 4-bromo-1-(methylsulfanyl)-2-aminobenzene", "Step 2: Methylation of 4-bromo-1-(methylsulfanyl)-2-aminobenzene with dimethyl sulfate and sodium methoxide to yield 5-bromo-2-methoxy-1-(methylsulfanyl)benzene", "Step 3: Introduction of a trifluoromethyl group onto 5-bromo-2-methoxy-1-(methylsulfanyl)benzene through reaction with trifluoromethyl iodide and palladium on carbon in methanol to yield 5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene" ] }

2703774-79-0

Molecular Formula

C9H8BrF3OS

Molecular Weight

301.1

Purity

0

Origin of Product

United States

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